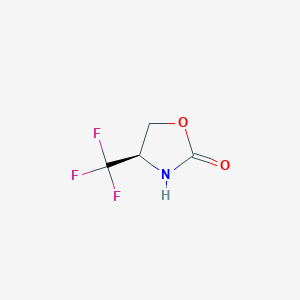
(R)-4-(Trifluoromethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(Trifluoromethyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Trifluoromethyl)oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of sulfilimines with diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction. This method is advantageous as it does not require any catalysts or additives and can be performed under mild conditions .
Industrial Production Methods
Industrial production of ®-4-(Trifluoromethyl)oxazolidin-2-one may involve scalable synthesis routes that ensure high yield and purity. The catalyst-free synthesis method mentioned above is particularly suitable for industrial applications due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(Trifluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
®-4-(Trifluoromethyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of ®-4-(Trifluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is crucial for their antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone used as an antibacterial agent.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Cycloserine: A compound with a similar structure but different biological activity.
Uniqueness
This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H4F3NO2 |
|---|---|
Molekulargewicht |
155.08 g/mol |
IUPAC-Name |
(4R)-4-(trifluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m1/s1 |
InChI-Schlüssel |
AOOOOLXZRHYHCP-UWTATZPHSA-N |
Isomerische SMILES |
C1[C@@H](NC(=O)O1)C(F)(F)F |
Kanonische SMILES |
C1C(NC(=O)O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


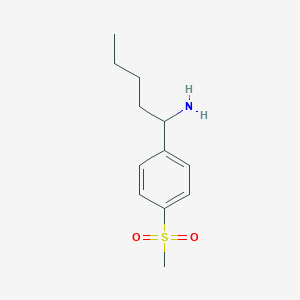
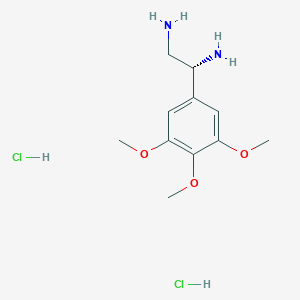
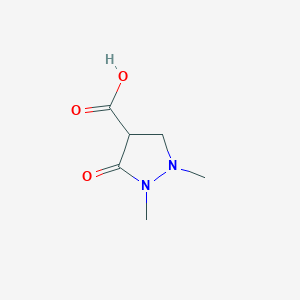
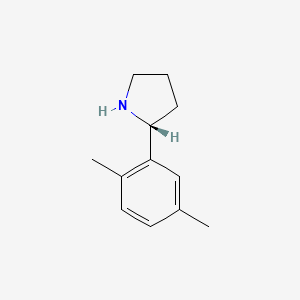


![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)
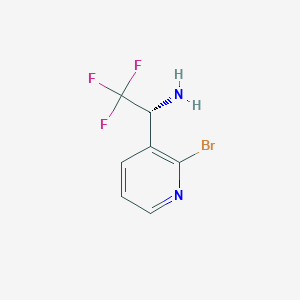
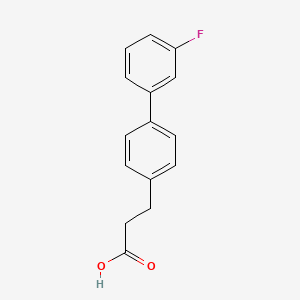
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)



